![molecular formula C14H24N2O4 B13141875 5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester, (3aR,6aS)-rel- is a complex organic compound with the molecular formula C14H24N2O4 It is characterized by its unique pyrrolo[3,4-b]pyrrole core structure, which is a fused bicyclic system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the pyrrolo[3,4-b]pyrrole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and real-time monitoring of reaction parameters to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
科学的研究の応用
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrrolo[3,2-b]pyrrole: Another fused bicyclic system with different substitution patterns.
Pyrrolo[3,4-c]pyrrole: Similar core structure but with variations in the attached functional groups.
Uniqueness
Pyrrolo[3,4-b]pyrrole-3a,5(1H,4H)-dicarboxylic acid, tetrahydro-, 5-(1,1-dimethylethyl) 3a-ethyl ester is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C14H24N2O4 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
5-O-tert-butyl 3a-O-ethyl (3aR,6aS)-1,2,3,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)14-6-7-15-10(14)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3/t10-,14-/m1/s1 |
InChIキー |
QEJIGTOCXFIWIH-QMTHXVAHSA-N |
異性体SMILES |
CCOC(=O)[C@@]12CCN[C@@H]1CN(C2)C(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C12CCNC1CN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


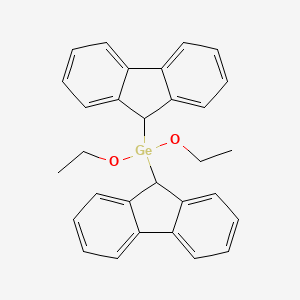
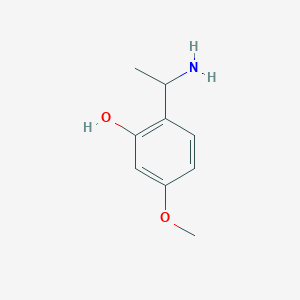

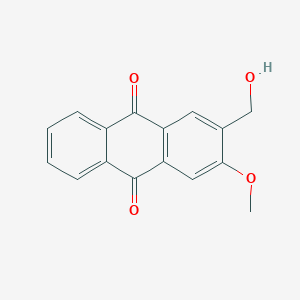
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)

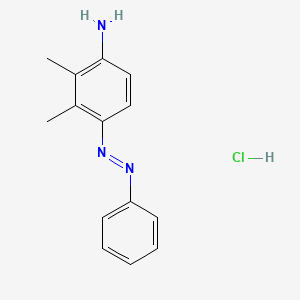
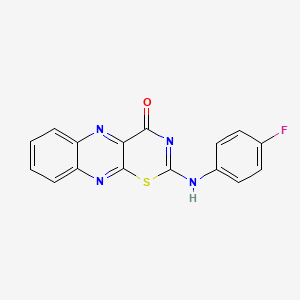

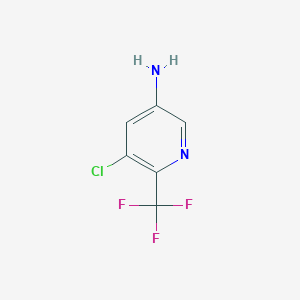
![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
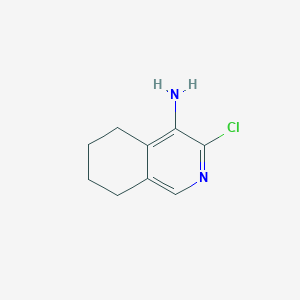
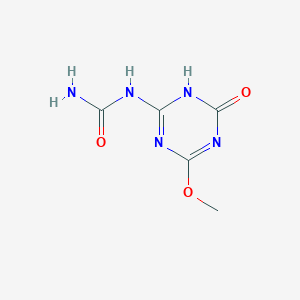
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
